

Dicyanoacetylene Handling & Safety Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **but-2-ynedinitrile**

Cat. No.: **B094463**

[Get Quote](#)

This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals working with dicyanoacetylene (C_4N_2). Due to its highly energetic nature, strict adherence to safety protocols is mandatory to prevent explosive decomposition.

Frequently Asked Questions (FAQs)

Q1: What is dicyanoacetylene and what makes it so unstable?

A1: Dicyanoacetylene, also known as carbon subnitride or **but-2-ynedinitrile**, is a linear molecule with the structure $N\equiv C-C\equiv C-C\equiv N$.^{[1][2]} Its instability is primarily due to its high positive (endothermic) heat of formation (+500.4 kJ/mol), meaning a large amount of energy is stored within its chemical bonds.^{[1][2]} This energy can be released explosively as the molecule decomposes into its more stable elements, carbon powder and nitrogen gas.^{[1][2]}

Q2: What are the primary hazards associated with dicyanoacetylene?

A2: The main hazards are:

- Explosive Potential: The pure compound and its concentrated solutions are potentially explosive.^{[3][4]}
- Flammability: It is an extremely flammable liquid. When burned with oxygen, it produces one of the hottest known chemical flames at 4990 °C (9010 °F).^[1]

- Toxicity: It is considered a toxic compound, and its high vapor pressure at room temperature presents a significant inhalation hazard.[3][4]
- Polymerization: At room temperature, especially in the presence of oxygen or light, it polymerizes into a dark solid.[3]

Q3: What are the correct procedures for storing dicyanoacetylene?

A3: Dicyanoacetylene must be stored under specific conditions to ensure stability:

- Temperature: It should only be stored at very low temperatures, such as in a dewar with dry ice (-78 °C) or liquid nitrogen.[4] At dry ice temperatures, it can be kept almost indefinitely.[3][4]
- Atmosphere: It must be kept away from oxygen and light.[3]
- Form: Diluted solutions of dicyanoacetylene in inert solvents are significantly more stable and can be safely kept under standard conditions.[3]
- Duration: Pure dicyanoacetylene should not be stored for long periods.[4]

Q4: What are the visual signs of dicyanoacetylene decomposition or polymerization?

A4: The primary visual indicator is a change in color. Pure dicyanoacetylene is a colorless liquid.[1] If it begins to turn dark or a black solid forms, it is undergoing polymerization.[1]

Q5: How can I safely handle dicyanoacetylene during an experiment?

A5: All handling of dicyanoacetylene must be performed in a well-ventilated chemical fume hood.[3][4] Whenever possible, use dilute solutions in inert solvents to improve stability.[3] Maintain low temperatures for reactions involving the neat compound.

Q6: What is the proper disposal method for dicyanoacetylene?

A6: Dicyanoacetylene can be safely disposed of by burning it outdoors. Extreme caution is necessary due to the exceptionally hot flame and the toxicity of the vapors produced.

Troubleshooting Guide

Observed Problem	Probable Cause	Immediate Corrective Action	Preventative Measures
Solution is darkening or forming a dark solid.	Polymerization	Immediately cool the sample to dry ice temperature (-78 °C) or below.	Store the compound at or below -78 °C, protect it from light and oxygen, and use freshly prepared solutions.[3]
Rapid pressure increase in a closed system.	Explosive Decomposition	CRITICAL DANGER. Do not approach. Evacuate the area immediately and initiate your facility's emergency response protocol.	Never store pure or concentrated dicyanoacetylene in a sealed container above its recommended low storage temperature. Use appropriate pressure-relief systems for all reactions.
Strong, unusual odor detected.	Vapor Leak	Ensure you are working in a certified chemical fume hood. Check all connections and seals in your apparatus for leaks.	Due to its high vapor pressure and toxicity, always handle in a fume hood and ensure apparatus is gas-tight. [3][4]

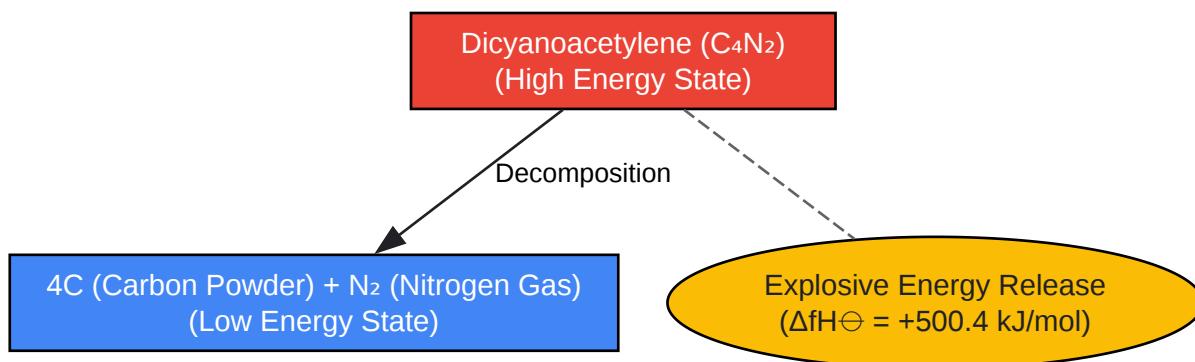
Quantitative Data Summary

The following table summarizes key physical and thermodynamic properties of dicyanoacetylene.

Property	Value	Reference(s)
Chemical Formula	C_4N_2	
Molar Mass	76.058 g·mol ⁻¹	[1]
Appearance	Colorless volatile liquid	[1]
Melting Point	20.5 °C (68.9 °F; 293.6 K)	[1]
Boiling Point	76.5 °C (169.7 °F; 349.6 K)	[1]
Standard Enthalpy of Formation ($\Delta_fH^\ominus_{298}$)	+500.4 kJ/mol	[1] [2]
Recommended Storage Temperature	≤ -78 °C (Dry Ice)	[3] [4]
Flame Temperature (in O ₂)	4990 °C (9010 °F; 5260 K)	[1]
Flame Temperature (in O ₃ , high pressure)	> 5730 °C (10340 °F; 6000 K)	[1]

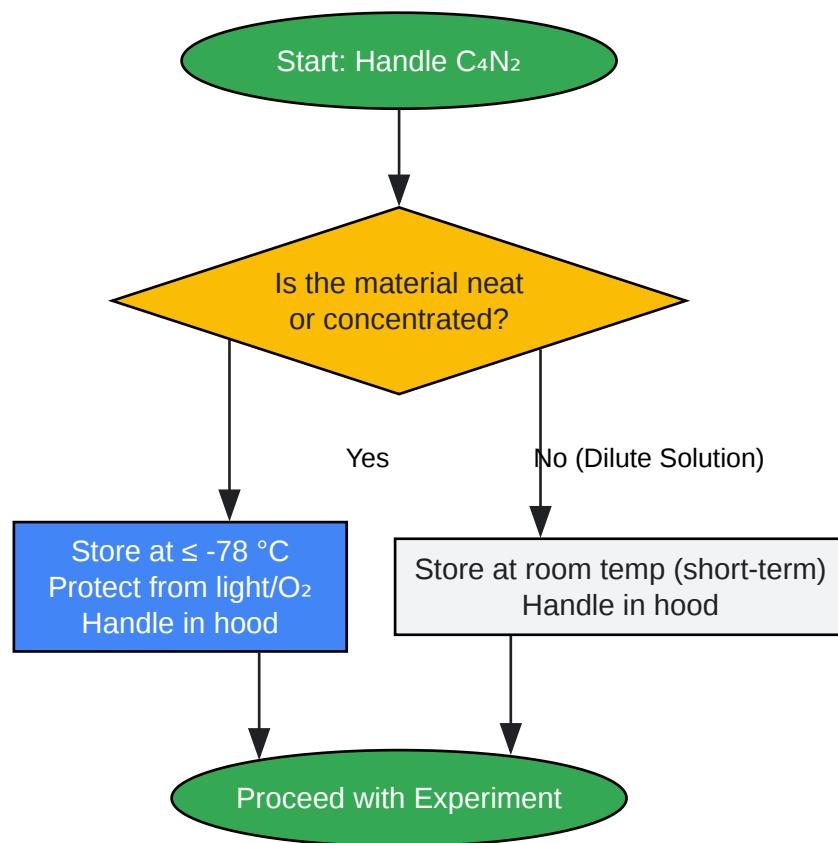
Experimental Protocols

Protocol 1: Safe Storage and Handling of Neat Dicyanoacetylene

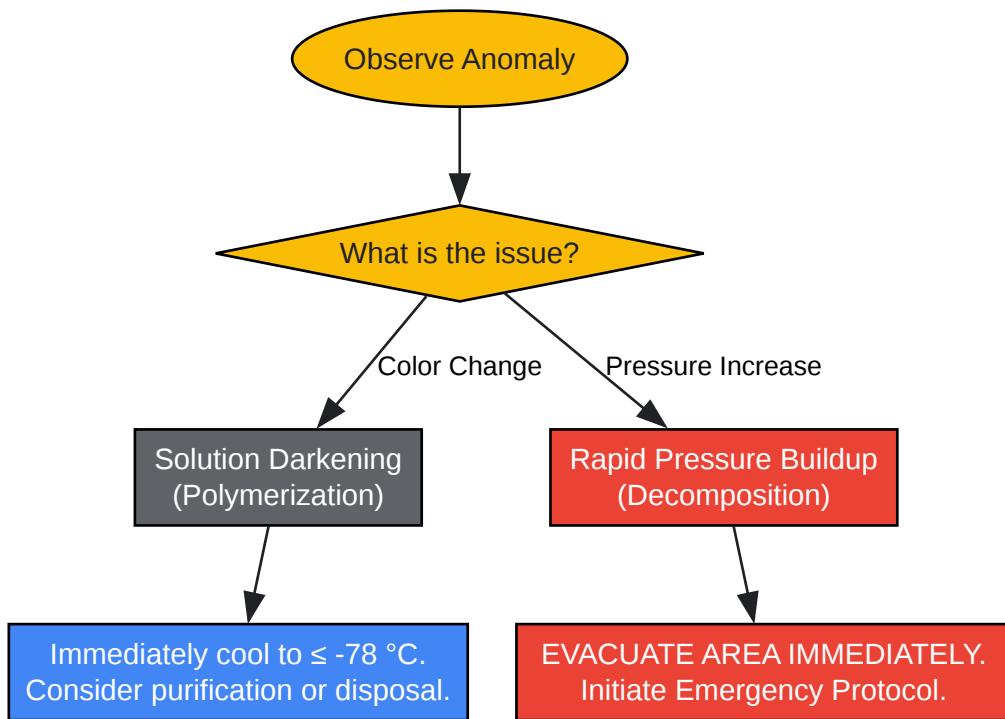

- Receiving: Upon receipt, immediately inspect the container within a fume hood for any signs of polymerization (darkening). If the material is compromised, do not handle it further and consult with safety personnel.
- Storage: Place the container in a secondary, non-sealed container and store it in a dewar filled with dry ice or in a freezer rated for -80 °C. The storage area must be clearly labeled with appropriate hazard warnings.
- Dispensing: Pre-cool all apparatus (syringes, glassware) that will contact the neat liquid to at least 0 °C. Perform the transfer inside a chemical fume hood, minimizing the time the container is open.

- Inert Atmosphere: After dispensing, flush the headspace of the primary container with an inert gas (e.g., argon or nitrogen) before re-sealing and returning to low-temperature storage.

Protocol 2: Preparation and Use of Dilute Dicyanoacetylene Solutions


- Solvent Selection: Choose a dry, inert solvent in which dicyanoacetylene is soluble (e.g., various organic solvents).
- Apparatus Setup: Assemble the reaction glassware inside a chemical fume hood. Ensure the system can be maintained under an inert atmosphere.
- Cooling: Cool the solvent to 0 °C or below using an appropriate cooling bath.
- Dilution: While maintaining a positive pressure of inert gas, slowly add the required amount of neat dicyanoacetylene to the cold, stirring solvent.
- Reaction: The resulting dilute solution is significantly more stable for use in experiments at standard temperatures.^[3] However, it is best practice to use the solution immediately after preparation.

Visualizations


[Click to download full resolution via product page](#)

Caption: Dicyanoacetylene's explosive decomposition pathway.

[Click to download full resolution via product page](#)

Caption: Decision workflow for safe handling of dicyanoacetylene.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for unexpected events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. Carbon_subnitride [chemeurope.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Dicyanoacetylene Handling & Safety Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094463#preventing-explosive-decomposition-of-dicyanoacetylene\]](https://www.benchchem.com/product/b094463#preventing-explosive-decomposition-of-dicyanoacetylene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com